molecular formula C4HCl2NO2S B143227 4,5-Dichloroisothiazole-3-carboxylic acid CAS No. 131947-13-2

4,5-Dichloroisothiazole-3-carboxylic acid

Cat. No. B143227
M. Wt: 198.03 g/mol
InChI Key: ZFEHQZVNKOESSZ-UHFFFAOYSA-N
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Description

4,5-Dichloroisothiazole-3-carboxylic acid is a chemical compound that belongs to the isothiazole family, characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. The presence of chloro substituents and a carboxylic acid group in the molecule suggests potential reactivity and applications in chemical synthesis.

Synthesis Analysis

The synthesis of isothiazole derivatives, such as 4,5-dichloroisothiazole-3-carboxylic acid, can involve various chemical reactions. For instance, the paper titled "Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile" describes a regiospecific Suzuki coupling reaction. Although this paper does not directly discuss the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid, the methodology could potentially be adapted for its synthesis by incorporating a suitable carboxylic acid precursor.

Molecular Structure Analysis

The molecular structure of 4,5-dichloroisothiazole-3-carboxylic acid has been elucidated using X-ray structural data, as mentioned in the paper "Crystal and molecular structure of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole and 4,5-dichloroisothiazole-3-carboxylic acid" . The study reveals that the S-N and C-S bond lengths are affected by the presence of the carboxylic acid group, indicating conjugation with the heterocycle.

Chemical Reactions Analysis

The reactivity of isothiazole derivatives can be inferred from the chemical reactions they undergo. The paper provides insight into the regiospecificity of Suzuki coupling reactions involving dichloroisothiazole compounds. Although the paper does not specifically address reactions of 4,5-dichloroisothiazole-3-carboxylic acid, it suggests that the chloro substituents on the isothiazole ring are reactive sites for cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives can be influenced by their molecular structure. The conjugation of the carboxylic acid group with the isothiazole ring, as observed in , may affect the compound's acidity, solubility, and overall reactivity. While the papers provided do not offer detailed information on the physical and chemical properties of 4,5-dichloroisothiazole-3-carboxylic acid specifically, general trends in the behavior of similar compounds can be extrapolated.

Scientific Research Applications

Synthesis of Amides and Esters

4,5-Dichloroisothiazole-3-carboxylic acid has been used in the synthesis of previously unknown amides and esters. These compounds were synthesized by reacting 4,5-dichloroisothiazole-3-carbonyl chloride with various amines and alcohols, expanding the chemical versatility of this compound (Nechai et al., 2004).

Creation of Heterocyclic Assemblies

Research has shown the synthesis of 5-azolyl-1,3,4-thiadiazol-2-amines based on 4,5-Dichloroisothiazole-3-carboxylic acid. This process involves successive transformations, leading to compounds with potential for high biological activity (Petkevich et al., 2021).

Fungicidal Applications

There has been development in synthesizing new biphenyl derivatives containing 4,5-dichloroisothiazole-3-carboxamide and carboxylate fragments. These compounds demonstrated pronounced fungicidal activity, suggesting potential agricultural applications (Vasilevskii et al., 2014).

Catalytic Activity

Functionally substituted isoxazoles and isothiazoles, including 4,5-dichloroisothiazoles, have been synthesized and utilized in palladium(II) complexes. These complexes exhibit high catalytic activity in the Suzuki reaction in aqueous media, presenting opportunities in chemical synthesis (Bumagin et al., 2016).

Antifungal and Antitumor Activity

Novel antifungal 3,4-dichloroisothiazole-based strobilurins have been synthesized, demonstrating both direct fungicidal activity and systemic acquired resistance. Some of these compounds also exhibited significant antitumor activity, increasing the efficacy of cytostatic drugs (Yang et al., 2022).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the potential applications of 4,5-Dichloroisothiazole-3-carboxylic acid. For example, a series of 3,4-dichloroisothiazole-based-strobilurin derivatives were synthesized and characterized, showing promising results in in vitro bioassay screening with 9 different plant pathogens .

properties

IUPAC Name

4,5-dichloro-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHQZVNKOESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361340
Record name 4,5-Dichloroisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloroisothiazole-3-carboxylic acid

CAS RN

131947-13-2
Record name 4,5-Dichloroisothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131947-13-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JA Eremina, EV Lider, TS Sukhikh, LS Klyushova… - Inorganica Chimica …, 2020 - Elsevier
Mixed-ligand copper(II) complexes based on 1,10-phenanthroline and related compounds are of interest to scientists due to their promising anticancer properties. In this study, four new …
Number of citations: 29 www.sciencedirect.com
NI Nechai, EA Dikusar, VI Potkin… - Russian journal of organic …, 2004 - Springer
Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters Page 1 Russian Journal of Organic Chemistry, Vol. 40, No. 7, 2004, pp. 1009–1014. Translated from Zhurnal …
Number of citations: 8 link.springer.com
SK Petkevich, NА Zhukovskaya, EА Dikusar… - Chemistry of …, 2021 - Springer
2-Mercapto-1,3,4-triazoles and 2-amino-1,3,4-thiadiazoles were synthesized by successive transformations of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids and their …
Number of citations: 2 link.springer.com
AI Verenich, AA Govorova, NM Galitskii… - Chemistry of …, 1992 - Springer
X-ray structural data are used to demonstrate that the chlorine in the 5-position of the heterocycle is replaced on reaction of 3-trichloromethyl-4,5-dichloroisothiazole with sodium …
Number of citations: 2 link.springer.com
DA Vasilevskii, NA Galinovskii, LA Golovchenko… - Russian Journal of …, 2014 - Springer
Synthesis of New Fungicidal Biphenyl Derivatives of 4,5-Dichloroisothiazole-3-carboxylic Acid Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry, 2014, Vol. 50, No. 7, pp …
Number of citations: 2 link.springer.com
AV Kletskov, IA Kolesnik, EA Dikusar… - Russian Journal of …, 2017 - Springer
Conjugates of ferrocene and 4,5-dichloroisothiazole were synthesized, where the ferrocene and isothiazole moieties are linked through various structural fragments. The acylation of …
Number of citations: 4 link.springer.com
VI Potkin, EA Dikusar, AV Kletskov… - Russian Journal of …, 2016 - Springer
Acylation of alkyl- and 1,1′-dialkylferrocene alcohols and diols as well as (3,4,4-trichlorobut-3-ene-1-ol-1-yl)-4,5-cymantrene with dichloroisothiazole- and 5-arylisoxazole-3-carbonyl …
Number of citations: 8 link.springer.com
VI Potkin, SK Petkevich, AV Kletskov… - Russian Journal of …, 2013 - Springer
Acylation of benzene and toluene with 5-phenyl- and 5-(p-tolyl)isoxazole-3-carbonyl chlorides gave 5-phenyl(or p-tolyl)isoxazol-3-yl phenyl(or p-tolyl)ketones which were reduced to the …
Number of citations: 25 link.springer.com
AV Kletskov, NA Bumagin, FI Zubkov, DG Grudinin… - …, 2020 - thieme-connect.com
The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high …
Number of citations: 56 www.thieme-connect.com
CICCI COCI - Russian Journal of Organic Chemistry, 2004 - Consultants Bureau
Number of citations: 0

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